2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
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Overview
Description
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further linked to an oxirane (epoxide) ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Scientific Research Applications
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(trifluoromethoxy)phenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, under controlled temperature conditions. The process can be summarized as follows:
Reaction of 2-(trifluoromethoxy)phenol with epichlorohydrin: This step involves the nucleophilic substitution of the hydroxyl group in 2-(trifluoromethoxy)phenol by the epoxide group in epichlorohydrin, forming the desired oxirane compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenol: A precursor in the synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane.
Epichlorohydrin: Another precursor used in the synthesis process.
Trifluoromethylphenyl ethers: Compounds with similar trifluoromethoxy groups but different structural frameworks.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-9-4-2-1-3-8(9)15-6-7-5-14-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOTRQTEKTRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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